molecular formula C20H13Cl3N4S B4824886 4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B4824886
M. Wt: 447.8 g/mol
InChI Key: FHMCBAAFQVYMQL-UHFFFAOYSA-N
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Description

The compound 4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic molecule that features a triazole ring, a pyridine ring, and multiple chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the pyridine ring and the chlorinated aromatic groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the chlorinated aromatic groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A simpler compound with similar chlorinated aromatic rings.

    4-Chlorophenyltriazole: Contains the triazole ring and chlorinated phenyl group but lacks the pyridine ring.

    2,4-Dichlorobenzylsulfanyl derivatives: Compounds with similar sulfanyl and dichlorobenzyl groups.

Uniqueness

4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine: is unique due to its combination of structural features, including the triazole ring, pyridine ring, and multiple chlorinated aromatic rings

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N4S/c21-15-3-5-17(6-4-15)27-19(13-7-9-24-10-8-13)25-26-20(27)28-12-14-1-2-16(22)11-18(14)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMCBAAFQVYMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

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